1-Acetyl-2,7-dimethoxynaphthalene

Vue d'ensemble

Description

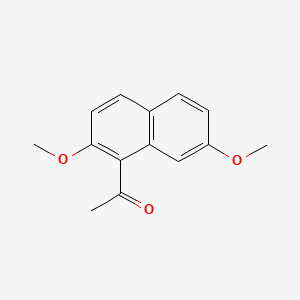

1-Acetyl-2,7-dimethoxynaphthalene is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, characterized by the presence of acetyl and methoxy groups at specific positions on the naphthalene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Acetyl-2,7-dimethoxynaphthalene can be synthesized through the acetylation of 2,7-dimethoxynaphthalene. The reaction typically involves the use of acetic anhydride as the acetylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation at the desired position on the naphthalene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale acetylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Acetyl-2,7-dimethoxynaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Formation of naphthoquinones or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 1-acetyl-2,7-dimethoxynaphthalene and its derivatives in cancer therapy. Research indicates that certain naphthalene derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer) cells. For instance, a study demonstrated that compounds derived from naphthalene exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that naphthalene derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . The mechanism often involves the modulation of cytokine production and the inhibition of pro-inflammatory enzymes.

Analytical Chemistry

Matrix-Assisted Laser Desorption/Ionization (MALDI)

this compound has been employed as a matrix in MALDI techniques for the analysis of biomolecules. Its ability to form stable radical cations makes it suitable for desorbing intact labile molecules without fragmentation. This property facilitates the analysis of complex mixtures, including proteins and polymers .

Spectroscopic Applications

The compound's unique spectral properties allow it to be utilized in various spectroscopic methods. It serves as a chromophore in UV-Vis spectroscopy and can be used in fluorescence studies to investigate molecular interactions and dynamics within biological systems.

Material Science

Organic Light Emitting Diodes (OLEDs)

Due to its favorable electronic properties, this compound is being explored as a potential component in organic light-emitting diodes (OLEDs). The compound's ability to emit light upon excitation can be harnessed to develop more efficient lighting and display technologies .

Polymer Composites

In materials science, the incorporation of naphthalene derivatives into polymer matrices has been studied for enhancing mechanical and thermal properties. These composites can find applications in various fields, including automotive and aerospace industries.

Case Studies

Mécanisme D'action

The mechanism of action of 1-acetyl-2,7-dimethoxynaphthalene involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups on the naphthalene ring influence its reactivity and interactions with other molecules. The compound may act as a precursor to biologically active molecules, which exert their effects through various biochemical pathways.

Comparaison Avec Des Composés Similaires

- 1-Acetyl-2,6-dimethoxynaphthalene

- 1-Acetyl-2-methoxynaphthalene

- 2-Acetyl-6-methoxynaphthalene

- 1-Acetyl-7-methoxynaphthalene

Comparison: 1-Acetyl-2,7-dimethoxynaphthalene is unique due to the specific positions of the acetyl and methoxy groups on the naphthalene ringCompared to its analogs, it may exhibit different physical, chemical, and biological properties, making it a valuable compound for targeted research and development .

Activité Biologique

1-Acetyl-2,7-dimethoxynaphthalene (C${12}$H${12}$O$_{3}$) is an organic compound characterized by a naphthalene backbone with two methoxy groups and an acetyl group. Its unique structure contributes to its notable biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound exhibits several biological activities that can be attributed to its structural features:

- Antitumor Activity : The compound has been investigated for its potential as an antitumor agent. Studies indicate that it may inhibit tubulin polymerization, a critical process in cancer cell proliferation. This action suggests that it could disrupt the mitotic spindle formation necessary for cell division.

- Antioxidant Properties : The aromatic nature of this compound may confer antioxidant properties, which help in scavenging free radicals and reducing oxidative stress within cells .

- Protein Interaction : Research indicates that the compound may bind to proteins involved in cell cycle regulation. This interaction can influence cellular processes such as proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antitumor Efficacy : In a study examining the effects on breast cancer cell lines (MCF-7), this compound was found to induce apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptotic markers.

- Cytotoxicity Assessment : A cytotoxicity study using different mammalian cell lines demonstrated that this compound exhibited selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

- Antioxidant Activity : Research evaluating the antioxidant capacity showed that this compound effectively reduced lipid peroxidation levels in liver homogenates exposed to oxidative stress, suggesting potential applications in preventing liver damage.

Propriétés

IUPAC Name |

1-(2,7-dimethoxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(15)14-12-8-11(16-2)6-4-10(12)5-7-13(14)17-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJGSNFYIPQHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=C1C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221314 | |

| Record name | 1-Acetyl-2,7-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71094-89-8 | |

| Record name | 1-Acetyl-2,7-dimethoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071094898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-2,7-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the methoxy groups in 1-acetyl-2,7-dimethoxynaphthalene?

A1: The X-ray crystallography data reveals that the two methoxy groups in this compound adopt different conformations relative to the naphthalene ring. The methoxy group adjacent to the acetyl group (ortho position) has its methyl group anti to the neighboring alpha-carbon of the ring, indicated by a C-C-O-C torsion angle of -178.7(2) degrees []. In contrast, the other methoxy group has its methyl group syn to the neighboring alpha-carbon, with a C-C-O-C torsion angle of -1.3(3) degrees [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.